Etazolate

Description

Structure

3D Structure

Properties

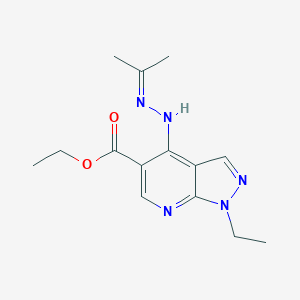

IUPAC Name |

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etazolate's Neuroprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a promising neuroprotective agent with a multi-target mechanism of action. This technical guide provides an in-depth exploration of the core molecular pathways through which this compound exerts its neuroprotective effects. Primarily functioning as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound triggers a cascade of downstream events that converge to shield neurons from damage and promote cellular resilience. This document details these signaling pathways, presents quantitative data on this compound's efficacy from preclinical studies, and provides comprehensive experimental protocols for key assays used to elucidate its mechanism of action. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows, offering a clear and concise reference for researchers in the field of neuropharmacology and drug development.

Core Mechanisms of Action

This compound's neuroprotective properties stem from its dual engagement with two critical molecular targets in the central nervous system:

-

Phosphodiesterase-4 (PDE4) Inhibition: this compound selectively inhibits PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP, a crucial second messenger that activates Protein Kinase A (PKA).

-

Positive Allosteric Modulation of GABA-A Receptors: this compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. It binds to a site distinct from the GABA binding site, potentiating the receptor's response to GABA.[1]

These two primary actions initiate a series of downstream signaling events that are central to this compound's neuroprotective effects.

Downstream Signaling Pathways and Neuroprotective Outcomes

The elevation of cAMP and the potentiation of GABA-A receptor function by this compound converge on several key neuroprotective pathways:

The cAMP/PKA/CREB Signaling Cascade

Inhibition of PDE4 by this compound leads to a sustained increase in intracellular cAMP levels.[2] This activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, synaptic plasticity, and neurogenesis.

References

Etazolate and GABAA receptor positive allosteric modulation

An In-Depth Technical Guide to Etazolate and its Positive Allosteric Modulation of the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly SQ-20,009 and EHT-0202) is a pyrazolopyridine derivative with a unique, multi-faceted pharmacological profile that positions it as a compound of significant interest for neuropsychiatric and neurodegenerative disorders.[1] Its primary mechanisms of action include positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor and selective inhibition of phosphodiesterase-4 (PDE4).[1][2] This dual activity provides a compelling basis for its observed anxiolytic, antidepressant, and neuroprotective properties.[1][2] Unlike traditional benzodiazepines, this compound is thought to modulate the GABA-A receptor at a distinct site, potentially offering a different therapeutic and side-effect profile.[1] Concurrently, its inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP), activating signaling pathways crucial for neuronal plasticity and memory.[3] this compound has been investigated in clinical trials for Alzheimer's disease, demonstrating a favorable safety profile.[4][5][6] This technical guide provides a comprehensive overview of this compound's core pharmacology, focusing on its interaction with GABA-A receptors, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.

Core Mechanisms of Action

This compound exerts its effects through two primary, synergistic pathways:

GABA-A Receptor Positive Allosteric Modulation

The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[7][8] It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[7][9]

This compound acts as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.[1][4] This means it does not bind to the primary GABA binding site (the orthosteric site) but to a separate, allosteric site on the receptor complex.[9] By binding to this allosteric site, this compound enhances the effect of GABA, increasing the frequency or duration of channel opening in the presence of the endogenous ligand.[9] Evidence suggests this compound binds at or near the barbiturate binding site, distinguishing its action from benzodiazepines which bind at the interface between α and γ subunits.[4][7][10] This modulation enhances GABA-mediated chloride currents, thereby increasing neuronal inhibition.[11]

Phosphodiesterase-4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular processes, including synaptic plasticity and memory formation.[3][12] this compound is a selective inhibitor of the PDE4 isoform.[2][4] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[3] Elevated cAMP levels activate downstream signaling cascades, most notably Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a vital role in neuroprotection and the formation of long-term memories.[3][13] This mechanism is believed to contribute significantly to this compound's neuroprotective and cognitive-enhancing potential.[14][15]

Combined Signaling Pathway

The dual actions of this compound on GABA-A receptor modulation and PDE4 inhibition are illustrated in the signaling pathway below.

Quantitative Data Presentation

The pharmacological and clinical profile of this compound is summarized in the following tables.

Table 1: Pharmacological Profile of this compound

| Parameter | Target | Value | Species/System | Reference |

| IC₅₀ | Phosphodiesterase 4 (PDE4) | 2 µM | - | [2] |

| Potentiation | GABA-A Receptor | Potentiates GABA-evoked currents | Recombinant receptors | [11][16] |

| Neuroprotection | Aβ-induced toxicity | Effective at 20 nM - 2 µM | Rat cortical neurons | [17] |

Table 2: Preclinical Efficacy of this compound

| Effect | Model | Doses | Species | Reference |

| Antidepressant-like | Chronic Unpredictable Mild Stress (CUMS) | 0.5 and 1 mg/kg, p.o. | Mice | [18] |

| Antidepressant-like | Olfactory Bulbectomy | 0.5 and 1 mg/kg | Rats | [13] |

| Cognitive Enhancement | Foraging and Homing Task | - | Aged Rats | [14] |

| Anti-inflammatory | Traumatic Brain Injury | - | Mice | [2] |

Table 3: Clinical Trial Overview (Phase IIA - NCT00880412)

| Parameter | Description |

| Study Design | 3-month, randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[5][6] |

| Participants | 159 patients with mild to moderate Alzheimer's disease (MMSE score 12-24).[5][6] |

| Intervention | This compound 40 mg twice daily, this compound 80 mg twice daily, or placebo, as adjunctive therapy to an acetylcholinesterase inhibitor.[5][19] |

| Primary Outcome | Safety and tolerability.[5][6] |

| Secondary Outcomes | Cognitive function (ADAS-Cog), daily living activities (ADCS-ADL), behavior, global functioning.[5] |

| Key Result | Favorable safety and tolerability profile; no significant cognitive improvement over placebo, except for a modest effect on the ADCS-ADL scale.[5][6] |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound's activity are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to functionally characterize the modulatory effects of this compound on specific GABA-A receptor subtypes expressed in Xenopus laevis oocytes.[1]

-

Objective: To quantify the potentiation of GABA-evoked chloride currents by this compound.[1]

-

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding desired GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA stock solution

-

This compound hydrochloride

-

Recording solution (e.g., ND96)

-

Two-electrode voltage clamp amplifier, data acquisition system, microinjection setup, and perfusion system.[1]

-

-

Procedure:

-

Oocyte Preparation: Harvest and defolliculate mature oocytes from Xenopus laevis.

-

cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential of -50 to -70 mV.

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) via the perfusion system and record the resulting inward current.[1]

-

Wash the oocyte with recording solution until the current returns to baseline.[1]

-

Co-apply the same concentration of GABA with various concentrations of this compound and record the potentiated current.[1]

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

To determine the effect on GABA potency (EC₅₀) and efficacy (Iₘₐₓ), perform a full GABA dose-response curve in the absence and presence of a fixed concentration of this compound.[1]

-

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors by measuring its ability to compete with a radiolabeled ligand.[20][21]

-

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor target.

-

Principle: A competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can be converted to the Ki.[20]

-

Materials:

-

Receptor source: Cell membranes or tissue homogenates expressing the target receptor (e.g., GABA-A receptor).[22]

-

Radioligand: A high-affinity radiolabeled ligand specific for the target site (e.g., [³H]-flumazenil for the benzodiazepine site).[23]

-

Unlabeled competitor (this compound) at various concentrations.

-

Assay buffer, wash buffer, glass fiber filters, scintillation cocktail.[22]

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[22]

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.[22] Also include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[22]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[20]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[22]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[22]

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

-

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic or anxiogenic effects of pharmacological agents.[24][25]

-

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

-

Apparatus: A plus-shaped maze elevated above the ground, consisting of two open arms and two closed arms of equal size.[26]

-

Procedure:

-

Acclimation: Handle the animals for several days prior to testing to reduce stress.[24]

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes).[18]

-

Test Procedure:

-

Data Collection and Analysis:

-

Use video tracking software to score the behavior.[24]

-

Primary measures of anxiety include the time spent in the open arms and the number of entries into the open arms.[24]

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

-

Total distance traveled or total arm entries can be used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.[24]

-

-

Conclusion

This compound is a pharmacologically unique compound that positively modulates GABA-A receptors and inhibits PDE4. This dual mechanism of action provides a strong rationale for its potential therapeutic utility in a range of CNS disorders characterized by neuronal excitotoxicity, inflammation, and cognitive deficits, such as Alzheimer's disease, anxiety, and depression.[1][2] While early clinical trials have established its safety, further larger-scale studies are necessary to fully elucidate its efficacy.[5][6] The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound and similar multi-target compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antidepressant-like effects of the phosphodiesterase-4 inhibitor this compound and phosphodiesterase-5 inhibitor sildenafil via cyclic AMP or cyclic GMP signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of Etazolate (SQ-20,009)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate (formerly SQ-20,009) is a pyrazolopyridine derivative that has garnered significant scientific interest due to its multifaceted pharmacological profile. Initially identified in a screening program for novel anxiolytic agents, subsequent research has revealed its engagement with multiple, distinct molecular targets within the central nervous system.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and core mechanisms of action of this compound. Detailed experimental protocols for key biological assays are provided, alongside a summary of its quantitative pharmacological data. Furthermore, visual representations of the associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's complex biology.

Discovery and Chemical Synthesis

This compound, with the chemical name 1-ethyl-4-(isopropylidenehydrazino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester, emerged from a screening program aimed at identifying novel anxiolytic compounds.[1] Its unique pyrazolopyridine structure sets it apart from classical anxiolytics.

The synthesis of this compound is a multi-step process commencing with 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.[1] The synthesis can be summarized in the following key steps:

Step 1: Synthesis of the Starting Material

The precursor, 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is synthesized by dissolving [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester in diphenyl ether. The mixture is heated to 235-250°C for 1-2 hours, during which ethanol is continuously distilled off. The diphenyl ether is subsequently removed by vacuum distillation to yield the product.[2]

Step 2: Chlorination

The hydroxyl group at the 4-position of the pyrazolopyridine ring is replaced with a chlorine atom. This is achieved by refluxing the starting material with phosphorus oxychloride, yielding ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1]

Step 3: Hydrazination

The resulting chloro-derivative is then reacted with hydrazine. This step introduces a hydrazino group at the 4-position of the pyrazolopyridine core.[1]

Step 4: Condensation

In the final step, the hydrazino-intermediate is condensed with acetone to form the isopropylidenehydrazino moiety, yielding this compound.[1]

Multifaceted Mechanism of Action

This compound's pharmacological effects are attributed to its interaction with at least three distinct molecular targets:

-

Phosphodiesterase-4 (PDE4) Inhibition: this compound is a selective inhibitor of PDE4, the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in the brain.[1]

-

Positive Allosteric Modulation of the GABA-A Receptor: this compound enhances the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. It binds to a site distinct from the benzodiazepine binding site and potentiates the receptor's response to its endogenous ligand, γ-aminobutyric acid (GABA).[1]

-

Enhancement of α-Secretase Activity: this compound promotes the non-amyloidogenic processing of the amyloid precursor protein (APP) by enhancing the activity of α-secretase. This leads to an increased production of the neuroprotective soluble amyloid precursor protein alpha (sAPPα).[3]

These distinct but potentially synergistic mechanisms contribute to its observed anxiolytic, neuroprotective, and cognitive-enhancing properties.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's activity at its key molecular targets.

Table 1: Phosphodiesterase 4 (PDE4) Inhibition

| PDE4 Subtype | IC50 (µM) |

| PDE4A | Data not available |

| PDE4B | Data not available |

| PDE4C | Data not available |

| PDE4D | Data not available |

Table 2: GABA-A Receptor Modulation

| Parameter | Value |

| EC50 for Potentiation | Data not available |

| Maximal Potentiation | Data not available |

Note: While this compound has been shown to potentiate GABA-A receptor function, specific quantitative data on its potency and efficacy as a modulator are not consistently reported.

Table 3: sAPPα Secretion

| Cell Type | Effective Concentration Range |

| Rat Cortical Neurons | 20 nM - 2 µM[3] |

Detailed Experimental Protocols

Cell-Based PDE4 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on PDE4 in a cellular context.

Materials:

-

HEK293 cells[4]

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium and treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Stimulation: To induce cAMP production, add a known concentration of forskolin (an adenylyl cyclase activator) and a general PDE inhibitor like IBMX to the wells.

-

Incubation: Incubate the plate for a defined period at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol details the characterization of this compound's modulatory effects on GABA-A receptors using electrophysiology.

Materials:

-

HEK293 cells expressing recombinant GABA-A receptors (e.g., α1β2γ2 subunits)

-

Glass coverslips

-

Recording chamber and perfusion system

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Internal and external recording solutions

-

GABA

-

This compound

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the desired GABA-A receptor subunits onto glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell.

-

GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

-

This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Data Acquisition: Record the GABA-evoked currents in the absence and presence of this compound.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Calculate the percentage potentiation of the GABA response by this compound at each concentration. Determine the EC50 for potentiation by fitting the concentration-response data to a suitable model.

sAPPα Secretion ELISA

This protocol describes a sandwich ELISA to quantify the amount of sAPPα secreted from cells following treatment with this compound.

Materials:

-

Human neuroblastoma SH-SY5Y cells[4]

-

Cell culture medium and supplements

-

This compound

-

96-well ELISA plates pre-coated with an anti-sAPPα capture antibody

-

Recombinant human sAPPα standard

-

Biotinylated anti-sAPPα detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells to near confluence. Treat the cells with various concentrations of this compound (e.g., 20 nM to 2 µM) for a specified period (e.g., 24 hours).[4]

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure: a. Add sAPPα standards and the collected cell supernatants to the wells of the pre-coated ELISA plate. b. Incubate, then wash the plate. c. Add the biotinylated detection antibody to each well. d. Incubate, then wash the plate. e. Add streptavidin-HRP conjugate to each well. f. Incubate, then wash the plate. g. Add TMB substrate and incubate until color develops. h. Add stop solution to terminate the reaction.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the recombinant sAPPα standards. Calculate the concentration of sAPPα in the cell supernatants based on the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Experimental workflows for assessing this compound's activity.

Conclusion

This compound (SQ-20,009) represents a compelling example of a multi-target pharmacological agent. Its ability to concurrently inhibit PDE4, positively modulate GABA-A receptors, and enhance the production of neuroprotective sAPPα provides a strong rationale for its continued investigation for a range of central nervous system disorders. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in furthering the understanding and potential therapeutic applications of this compound.

References

Etazolate's Role in Cyclic AMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate (formerly EHT-0202, SQ-20,009) is a pyrazolopyridine derivative with a multifaceted pharmacological profile, positioning it as a compound of interest for various neurological and psychiatric disorders. A primary mechanism of action is its role as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, thereby activating downstream signaling cascades, notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway. This guide provides a comprehensive technical overview of this compound's interaction with the cAMP signaling pathway, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying biological processes.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), the primary enzyme responsible for the hydrolysis and inactivation of the second messenger cyclic AMP (cAMP) in relevant cell types.[1][2] Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP.[1] This elevation in cAMP levels is a central event that triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[1][3] Activated PKA, in turn, phosphorylates a variety of cellular substrates, including the transcription factor cAMP response element-binding protein (CREB).[4][5] Phosphorylation of CREB at Serine 133 (pCREB) is a critical step in initiating the transcription of genes involved in neuroprotection, synaptic plasticity, and memory formation.[4][5]

Beyond its well-established role as a PDE4 inhibitor, this compound also functions as a positive allosteric modulator of the GABAA receptor.[6][7] This dual mechanism may contribute synergistically to its overall therapeutic effects.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound's inhibitory activity and its effects on downstream signaling molecules. It is important to note that comprehensive quantitative data on the dose-dependent fold-increase of cAMP in response to this compound in vitro is not extensively available in publicly accessible literature. However, in vivo studies consistently support the upregulation of the cAMP/pCREB signaling pathway.[5][6]

Table 1: this compound IC50 Value for PDE4

| Target | Assay Type | IC50 (µM) | Reference |

| PDE4 | Cell-based Assay | 9.9 | [8] |

Table 2: In Vivo Effects of this compound on cAMP Signaling Pathway Components

| Treatment | Tissue/Model | Target Molecule(s) | Observed Effect | Reference(s) |

| This compound (0.5 and 1 mg/kg) | Olfactory Bulbectomy Rats (Hippocampus) | cAMP, pCREB | Attenuated OBX-induced decreases | [5] |

| This compound (5.0 mg/kg) | Chronic Unpredictable Mild Stress (CUMS) Mice (Hippocampus and Prefrontal Cortex) | cAMP, pCREB | Increased levels | [5] |

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

The primary signaling cascade initiated by this compound's inhibition of PDE4 is depicted below. This pathway highlights the key molecular events leading from PDE4 inhibition to the modulation of gene expression.

Experimental Workflow: In Vitro cAMP Accumulation Assay

The following diagram outlines the key steps for quantifying the dose-dependent effect of this compound on intracellular cAMP levels in a cell-based assay.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the cAMP signaling pathway. These protocols are composites based on established methods and can be adapted for specific experimental needs.

PDE4 Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE4.

-

Objective: To determine the IC50 value of this compound for PDE4.

-

Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate upon hydrolysis by PDE4. The small, fluorescently labeled cAMP rotates rapidly, resulting in low FP. When hydrolyzed to AMP, a binding agent in the assay captures the product, forming a larger, slower-tumbling complex with high FP. Inhibitors of PDE4 prevent this conversion, resulting in a low FP signal.[8]

-

Materials:

-

Recombinant human PDE4 enzyme

-

PDE Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

Binding Agent (specific for the assay kit)

-

This compound

-

Positive control inhibitor (e.g., Rolipram)

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range. Prepare a similar dilution series for the positive control.

-

Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in PDE Assay Buffer to the desired concentration (previously determined by enzyme titration). Add 10 µL of the diluted enzyme to each well, except for "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in PDE Assay Buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Reaction Termination and Signal Generation: Add 10 µL of the Binding Agent solution to each well to stop the reaction and bind to the hydrolyzed product.

-

Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~530 nm for FAM).

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle (0% inhibition) and positive control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Intracellular cAMP Accumulation Assay (HTRF)

This protocol outlines the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure this compound-induced changes in intracellular cAMP levels in SH-SY5Y human neuroblastoma cells.

-

Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound treatment and determine its EC50 value.

-

Principle: This is a competitive immunoassay. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP displaces the d2-labeled cAMP, leading to a decrease in the FRET signal, which is inversely proportional to the cAMP concentration.[9]

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

HTRF cAMP assay kit (containing cAMP standards, anti-cAMP antibody-cryptate, cAMP-d2, and lysis buffer)

-

384-well white microplates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Cell Culture and Plating: Culture SH-SY5Y cells at 37°C in a 5% CO2 incubator. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare a serial dilution of this compound in serum-free medium. Aspirate the culture medium from the cells and add 10 µL of the this compound-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and Reagent Addition: Following the manufacturer's protocol for the HTRF kit, add the premixed lysis buffer containing the anti-cAMP antibody-cryptate and cAMP-d2 to each well.[9]

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Generate a standard curve by plotting the signal ratio of the cAMP standards against their known concentrations.

-

Determine the cAMP concentration in each sample by interpolating their signal ratios from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[6]

-

pCREB (Ser133) Detection by Western Blot

This protocol describes the detection and semi-quantification of phosphorylated CREB at Serine 133 in cell lysates following treatment with this compound.

-

Objective: To assess the effect of this compound on the phosphorylation of CREB.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pCREB (Ser133) and total CREB. The amount of pCREB is then normalized to the amount of total CREB.[11]

-

Materials:

-

Neuronal cells (e.g., primary cortical neurons or SH-SY5Y)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-pCREB (Ser133) and Mouse anti-total CREB

-

HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 30-60 minutes). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody for pCREB (e.g., 1:1000 dilution) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Stripping and Reprobing: Strip the membrane and reprobe with the primary antibody for total CREB, followed by the appropriate HRP-conjugated secondary antibody and detection.

-

-

Data Analysis:

-

Quantify the band intensities for pCREB and total CREB using densitometry software.

-

Calculate the ratio of pCREB to total CREB for each sample.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Broader Pharmacological Context

While the inhibition of PDE4 and the subsequent elevation of cAMP are central to this compound's mechanism, it is crucial to consider its other known pharmacological activities for a complete understanding of its biological effects.

Positive Allosteric Modulation of GABAA Receptors

This compound acts as a positive allosteric modulator of the GABAA receptor, enhancing the action of the inhibitory neurotransmitter GABA.[7] This action is distinct from its effect on PDE4 and likely contributes to its anxiolytic properties. The interplay between GABAA receptor modulation and cAMP signaling in the context of this compound's neuroprotective and cognitive-enhancing effects is an area of active investigation.

Stimulation of sAPPα Production

This compound has been shown to stimulate the non-amyloidogenic α-secretase pathway of amyloid precursor protein (APP) processing, leading to an increase in the secretion of the neuroprotective soluble APPα (sAPPα) fragment.[7] This effect has been observed in a dose-dependent manner in neuronal cultures.[7] The elevation of sAPPα may contribute significantly to the neuroprotective effects of this compound, particularly in the context of Alzheimer's disease.[14]

Conclusion

This compound robustly modulates the cyclic AMP signaling pathway through the selective inhibition of phosphodiesterase-4. This primary mechanism leads to the activation of the PKA/CREB signaling cascade, which is implicated in its neuroprotective and cognitive-enhancing potential. While direct in vitro quantitative data on the dose-dependent accumulation of cAMP is limited in the public domain, the available IC50 value for PDE4 inhibition and in vivo evidence strongly support this mechanism of action. The detailed experimental protocols provided in this guide offer a framework for further quantitative characterization of this compound's effects. The dual mechanism of action, also involving the positive allosteric modulation of GABAA receptors and the stimulation of sAPPα production, highlights the complex and promising therapeutic profile of this compound for a range of neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a phosphodiesterase-4 enzyme inhibitor produces antidepressant-like effects by blocking the behavioral, biochemical, neurobiological deficits and histological abnormalities in hippocampus region caused by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad.com [bio-rad.com]

- 13. benchchem.com [benchchem.com]

- 14. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotrophic Potential of Etazolate: A Technical Guide for Neuroscientists

For Immediate Release

This technical guide provides an in-depth analysis of the neurotrophic and neuroprotective properties of Etazolate (EHT-0202), a pyrazolopyridine derivative with significant therapeutic potential for neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound has emerged as a promising neuroprotective agent due to its multimodal mechanism of action. Primarily known as a phosphodiesterase-4 (PDE4) inhibitor and a positive allosteric modulator of GABA-A receptors, this compound stimulates the non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2] This action leads to the enhanced production of the soluble amyloid precursor protein-alpha (sAPPα), a neurotrophic fragment that protects neurons from amyloid-beta (Aβ)-induced toxicity.[3][4] This guide summarizes the key findings from preclinical studies, providing a comprehensive overview of this compound's effects on neuronal cells.

Mechanism of Action

This compound exerts its neurotrophic effects through a dual mechanism:

-

Phosphodiesterase-4 (PDE4) Inhibition: As a selective inhibitor of PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP).[2][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival and plasticity.[1][5] The IC50 value for this compound's inhibition of PDE4 has been reported to be 2.0 μM.[2]

-

GABA-A Receptor Modulation: this compound acts as a selective positive allosteric modulator of the GABA-A receptor.[3][4] This modulation enhances GABAergic signaling, which has been linked to the activation of the α-secretase pathway.[3] This pathway involves the cleavage of APP by α-secretase within the Aβ domain, precluding the formation of amyloidogenic Aβ peptides and leading to the release of the neuroprotective sAPPα fragment.[4][6][7] The neuroprotective effects of this compound are blocked by GABA-A receptor antagonists, confirming the critical role of this signaling pathway.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neurotrophic effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound on Primary Cortical Neurons [8]

| This compound HCl Concentration | Aβ (1-42) Concentration | Neuronal Viability (% of Control) | Assay Method | Reference |

| 20 nM - 2 µM | 20 µM | Dose-dependent increase | MTT Assay | [3] |

| 1 µM | 20 µM | Significant protection | LDH Assay | [8] |

Caption: Dose-dependent neuroprotection by this compound against Aβ toxicity.

Table 2: Effect of this compound on sAPPα Secretion from Primary Cortical Neurons [8]

| This compound HCl Concentration | Treatment Duration | Fold Increase in sAPPα | Assay Method | Reference |

| Up to 2 µM | Not Specified | Stimulated production | Not Specified | [2] |

Caption: this compound stimulates the release of the neuroprotective sAPPα fragment.

Table 3: In Vivo Efficacy of this compound in Animal Models [2]

| Animal Model | Species | Treatment | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Mouse | 1, 3, or 10 mg/kg | Dose-dependent reduction in cerebral edema and neuroinflammation; lasting improvement in memory; restoration of sAPPα levels. | [9] |

| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 0.5 or 1 mg/kg | Reversal of depression-like behavior and brain oxidative damage. | [10] |

Caption: this compound demonstrates therapeutic potential in preclinical models of neurological disorders.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its neuroprotective efficacy.

Caption: this compound's activation of the α-secretase pathway via GABA-A receptor modulation.

Caption: this compound's modulation of the cAMP/CREB signaling pathway.

Caption: General workflow for preclinical neuroprotection studies.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

Cell Culture and Treatment

-

Cell Type: Primary cortical neurons are a relevant in vitro model for neurodegenerative disease research.[8]

-

Culture Conditions: Neurons are cultured in appropriate media on plates or coverslips coated with a suitable substrate like poly-L-lysine.[8][11]

-

Treatment: Cells are treated with varying concentrations of this compound Hydrochloride or a vehicle control for a specified duration (e.g., 30 minutes to 24 hours) before or concurrently with the induction of toxicity.[8]

Neuronal Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.

-

After treatment, MTT solution is added to the culture wells and incubated.

-

Living cells reduce the yellow MTT to purple formazan crystals.

-

The formazan is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is proportional to the number of viable cells.[8]

-

-

LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

-

A portion of the cell culture supernatant is collected.

-

The supernatant is incubated with a reaction mixture containing lactate and NAD+.

-

LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The amount of NADH is measured spectrophotometrically and is proportional to the extent of cell death.[8]

-

sAPPα Secretion Assay (ELISA)

-

Sample Collection: The cell culture supernatant is collected after treatment with this compound.[1]

-

ELISA Procedure:

-

A capture antibody specific for sAPPα is coated onto the wells of a microplate.

-

The collected supernatant (sample) is added to the wells.

-

A detection antibody, also specific for sAPPα and conjugated to an enzyme (e.g., HRP), is added.

-

A substrate for the enzyme is added, resulting in a color change.

-

The intensity of the color is measured and is proportional to the concentration of sAPPα in the sample.[1]

-

Western Blot for pCREB

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected. The intensity of the band corresponding to pCREB is quantified. The membrane is often stripped and re-probed for total CREB to normalize the pCREB signal.[1]

-

Conclusion

This compound demonstrates significant neurotrophic and neuroprotective effects in preclinical models. Its ability to enhance the non-amyloidogenic processing of APP through the α-secretase pathway and modulate the cAMP/CREB signaling cascade highlights its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1] Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic efficacy in humans.[12][13] Phase II clinical trials have been completed, showing the drug to be generally well-tolerated.[14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. healthiummedtech.com [healthiummedtech.com]

- 6. benchchem.com [benchchem.com]

- 7. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound, an α-secretase activator, reduces neuroinflammation and offers persistent neuroprotection following traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a phosphodiesterase 4 inhibitor reverses chronic unpredictable mild stress-induced depression-like behavior and brain oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. EHT0202 in Alzheimer's disease: a 3-month, randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

Etazolate: A Multifaceted Modulator of Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Etazolate (EHT-0202), a pyrazolopyridine derivative, has emerged as a significant compound of interest in neuroscience research due to its multi-target mechanism of action and its potential therapeutic applications in neurodegenerative and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's impact on synaptic plasticity, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. This compound primarily functions as a selective phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of α-secretase.[1] These actions converge to modulate critical pathways involved in learning and memory, making it a promising candidate for cognitive enhancement and neuroprotection.

Core Mechanisms of Action and Impact on Synaptic Plasticity

This compound's influence on synaptic plasticity is rooted in its ability to simultaneously engage multiple molecular targets. Synaptic plasticity, the capacity of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[2] this compound's multifaceted approach offers a unique advantage in modulating these complex processes.

Phosphodiesterase-4 (PDE4) Inhibition

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, this compound increases intracellular cAMP levels, a critical second messenger in neurons.[4] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[4][5] Activated CREB is a transcription factor that promotes the expression of genes crucial for the late phase of long-term potentiation (L-LTP), a long-lasting form of synaptic plasticity.[3][6] Studies with other PDE4 inhibitors, like rolipram, have demonstrated a clear enhancement of LTP.[3][7]

Positive Allosteric Modulation of GABA-A Receptors

This compound also acts as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4] While GABAergic inhibition generally counteracts the induction of LTP, the modulation of specific GABA-A receptor subtypes can have more nuanced effects on neuronal excitability and network oscillations, which are involved in cognitive processes.[1][4] This modulation can alter the threshold for LTP induction, suggesting a role in refining the conditions under which synaptic strengthening occurs.[1] The neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity have been shown to be blocked by GABA-A receptor antagonists, highlighting the importance of this mechanism.[8]

α-Secretase Activation

A key aspect of this compound's neuroprotective potential lies in its ability to activate α-secretase, an enzyme involved in the non-amyloidogenic processing of the amyloid precursor protein (APP).[1] This activation leads to the increased production of the soluble APP fragment, sAPPα, and a reduction in the formation of neurotoxic amyloid-beta (Aβ) peptides.[1][4] sAPPα itself is neuroprotective and has been shown to enhance synaptic plasticity and memory.[1] this compound stimulates sAPPα production in a dose-dependent manner in cultured rat cortical neurons.[1]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound and other PDE4 inhibitors on key markers of synaptic plasticity and neuroprotection. While direct quantitative data for this compound is limited in some areas, findings from studies on the well-characterized PDE4 inhibitor, rolipram, are included to provide a comparative context for the expected magnitude of effects.

Table 1: Effect of PDE4 Inhibition on Long-Term Potentiation (LTP) in Hippocampal Slices

| Compound | Concentration | Induction Protocol | fEPSP Slope Potentiation (at 3 hours post-induction) | Reference |

| Rolipram | 0.1 µM | Single train (100 Hz, 1s) | 206 ± 38% of baseline | [9] |

| Control | - | Single train (100 Hz, 1s) | 99 ± 9% of baseline | [9] |

Table 2: Neuroprotective Effect of this compound against Amyloid-β Induced Toxicity

| Treatment | Concentration | Neuronal Viability (% of control) | Reference |

| This compound | 20 nM - 2 µM | Dose-dependent increase | [8] |

| Aβ peptide | Varies | Significant decrease | [1] |

| This compound + Aβ | 20 nM - 2 µM | Protection against Aβ-induced cell death | [8] |

Table 3: Effect of this compound on sAPPα Secretion

| Cell Type | Treatment | Concentration | sAPPα Secretion | Reference |

| Rat Cortical Neurons | This compound | Dose-dependent | Stimulated | [1] |

Signaling Pathways Modulated by this compound

This compound's mechanisms of action converge on key signaling cascades that are central to synaptic plasticity. The diagrams below, generated using the DOT language, illustrate these pathways.

PDE4 Inhibition and the cAMP/PKA/CREB Signaling Pathway

Caption: this compound's PDE4 inhibition pathway leading to enhanced gene expression for L-LTP.

This compound and the α-Secretase Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. Metaplastic Reinforcement of Long-Term Potentiation in Hippocampal Area CA2 by Cholinergic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 inhibition enhances hippocampal synaptic plasticity in vivo and rescues MK801-induced impairment of long-term potentiation and object recognition memory in an animal model of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 4 Inhibition Impairs Cocaine-Induced Inhibitory Synaptic Plasticity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The type IV-specific phosphodiesterase inhibitor rolipram and its effect on hippocampal long-term potentiation and synaptic tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phosphodiesterase-4 and glycine transporter-1 inhibitors enhance in vivo hippocampal theta network connectivity and synaptic plasticity, whereas D-serine does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a neuroprotective drug linking GABA(A) receptor pharmacology to amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Efficacy of Etazolate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Etazolate (EHT-0202) is a pyrazolopyridine derivative that has garnered significant interest as a potential therapeutic agent for a variety of neurological disorders, including Alzheimer's disease and traumatic brain injury.[1][2][3] Its promise lies in a multifaceted mechanism of action that distinguishes it from other neurotherapeutic candidates.[1] In vitro studies have been fundamental in elucidating the cellular and molecular underpinnings of its effects.[1] This guide provides a comprehensive overview of the preliminary in vitro data, focusing on its core mechanisms, the signaling pathways it modulates, and the detailed experimental protocols used to establish its efficacy.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to engage multiple targets within the central nervous system.[1] In vitro research has identified three primary mechanisms:

-

Phosphodiesterase 4 (PDE4) Inhibition: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in the brain.[1][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][4] cAMP is a critical second messenger that activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates transcription factors like cAMP response element-binding protein (CREB).[4] This cascade is integral to cellular processes vital for neuronal survival, memory, and inflammation.[1][4] The IC50 value for this compound's inhibition of PDE4 has been reported as 2.0 μM.[1]

-

α-Secretase Activation: A key feature of this compound is its ability to promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[5][6] It activates α-secretase, the enzyme that cleaves APP within the amyloid-beta (Aβ) peptide sequence.[2][5] This cleavage precludes the formation of neurotoxic Aβ peptides and simultaneously increases the production of the neuroprotective soluble APPα (sAPPα) fragment.[2][5][7] This mechanism is a highly sought-after therapeutic strategy for Alzheimer's disease.[5][6]

-

Positive Allosteric Modulation of GABA-A Receptors: this compound also functions as a positive allosteric modulator of GABA-A receptors.[2][3][5] While the direct in vitro quantification of this effect is less detailed in the provided context, this modulation is believed to contribute synergistically to its overall neuroprotective profile.[5][7][8]

Data Presentation: Quantitative In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibitory Activity of this compound on PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) | Source |

|---|---|---|

| PDE4D | 8 | [8] |

| PDE4B | 34 | [8] |

| PDE4 (General) | 2000 (2.0 µM) | [1] |

IC50 values represent the concentration of this compound required to inhibit 50% of the respective PDE4 isoform's activity.[8]

Table 2: Neuroprotective and sAPPα-Promoting Effects of this compound In Vitro

| Cell Type | Experimental Model | Treatment | Key Finding | Source |

|---|---|---|---|---|

| Cultured Rat Cortical Neurons | Aβ-induced toxicity | This compound (20 nM - 2 µM) | Dose-dependently protected neurons from Aβ toxicity.[2][7] | [2][7] |

| Cultured Rat Cortical Neurons | sAPPα Production | This compound | Stimulated sAPPα production in a dose-dependent manner.[2] | [2] |

The neuroprotective effect of this compound against Aβ-induced toxicity was shown to be dependent on the induction of sAPPα.[2][7]

Table 3: Genotoxicity and Cytotoxicity of this compound In Vitro

| Cell Type | Assay | Concentrations Tested | Result | Source |

|---|---|---|---|---|

| Cultured Human Lymphocytes | Chromosomal Aberrations | 0.01, 1, 10, 50 µM | No significant induction of chromosomal aberrations.[3] | [1][3] |

| Cultured Human Lymphocytes | Oxidative DNA Damage (8-OHdG) | 0.01, 1, 10, 50 µM | No significant increase in 8-OHdG levels.[3] | [3] |

| Cultured Human Lymphocytes | Mitotic Index (Cytotoxicity) | 0.01, 1, 10, 50 µM | No significant cytotoxic effects observed.[1][3] | [1][3] |

These results indicate that at the concentrations examined, this compound is neither genotoxic nor cytotoxic to cultured human lymphocytes.[3]

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clear understanding of this compound's mechanism and evaluation.

Caption: this compound inhibits PDE4, increasing cAMP levels and activating the PKA/CREB pathway.[4][8]

Caption: this compound promotes the α-secretase pathway, increasing neuroprotective sAPPα.[2][5]

Caption: General workflow for an in vitro neuroprotection and sAPPα secretion assay.[2]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the efficacy of this compound.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is a standard method for determining the in vitro potency of a compound to inhibit PDE4 enzyme activity.[9]

-

Objective: To determine the IC50 value of this compound for PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme.[9]

-

FAM-labeled cAMP fluorescent substrate.[9]

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).[10][11]

-

Binding Agent (for fluorescence polarization detection).[9][10]

-

This compound (test compound) dissolved in DMSO.[9]

-

Positive Control Inhibitor (e.g., Rolipram).[10]

-

Fluorescence polarization plate reader.[10]

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to test a range of concentrations. Ensure the final DMSO concentration remains constant and low (e.g., <1%).[9]

-

Enzyme Addition: Add a fixed amount of recombinant PDE4 enzyme to each well of the microplate.[9]

-

Inhibitor Incubation: Add the serially diluted this compound, positive control, or a vehicle-only control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate to all wells.[10]

-

Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.[10]

-

Reaction Termination: Stop the reaction by adding the Binding Agent to all wells. This agent binds to the hydrolyzed substrate.[10]

-

Data Acquisition: Read the fluorescence polarization (mP) on a microplate reader.[10]

-

Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value by plotting the dose-response curve.[10]

-

In Vitro α-Secretase Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of α-secretase in cell lysates treated with a potential activator.[5]

-

Objective: To quantify the effect of this compound on α-secretase enzymatic activity.

-

Materials:

-

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.

-

Cell Lysate Preparation: Wash the cultured cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer.[5] Centrifuge the lysate to pellet cell debris and collect the supernatant.[5]

-

Protein Quantification: Determine the total protein concentration of the lysate to ensure equal loading.[5]

-

Enzymatic Reaction: Add a standardized amount of cell lysate protein to the wells of a 96-well plate. Initiate the reaction by adding the α-secretase fluorogenic substrate.

-

Signal Detection: Incubate the plate according to the kit manufacturer's instructions. Measure the fluorescence at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the α-secretase activity.[5]

-

Analysis: Compare the fluorescence signal from this compound-treated cells to the vehicle-treated control to determine the fold-increase in α-secretase activity.

-

Intracellular cAMP Accumulation Assay (Competitive Immunoassay)

This protocol details a common method for quantifying changes in intracellular cAMP levels in response to this compound.[4][8]

-

Objective: To measure the dose-dependent effect of this compound on cAMP accumulation in cultured cells.

-

Materials:

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serially diluted concentrations of this compound for a defined period (e.g., 30 minutes).[4]

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the assay kit to release intracellular cAMP.[4]

-

Immunoassay: Perform the competitive immunoassay according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed concentration of labeled cAMP to wells pre-coated with an anti-cAMP antibody.

-

Signal Detection: After incubation and washing steps, add a substrate that generates a detectable signal (colorimetric or chemiluminescent). The signal intensity is inversely proportional to the amount of cAMP in the sample.[4]

-

Analysis: Generate a standard curve using known concentrations of cAMP.[4] Calculate the cAMP concentration in each sample from the standard curve and plot the results against the this compound concentration to generate a dose-response curve and determine the EC50 value.[8]

-

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of this compound to protect neurons from a toxic insult by measuring cell viability.[2]

-

Objective: To evaluate the protective effect of this compound against Aβ-induced neuronal cell death.[2]

-

Materials:

-

Primary neuronal cultures or a suitable neuronal cell line.[2]

-

Neurotoxic agent (e.g., aggregated Aβ peptides).[2]

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

-

Spectrophotometer.

-

-

Procedure:

-

Cell Culture: Plate neurons in a 96-well plate and allow them to mature.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified duration.

-

Toxicity Induction: Add the neurotoxic agent (Aβ peptides) to the wells (except for the untreated control wells) and co-incubate with this compound for 24-48 hours.[2]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the viability of cells treated with Aβ alone to those co-treated with this compound and Aβ to determine the neuroprotective effect.

-

The preliminary in vitro data for this compound provides a strong foundation for its therapeutic potential in neurological disorders. The compound robustly modulates key pathological pathways through a multi-target mechanism, including the inhibition of PDE4, which elevates cAMP signaling, and the activation of α-secretase, which promotes a neuroprotective APP processing pathway.[1][2][8] Quantitative studies have established its potency in the nanomolar to low-micromolar range for these effects.[1][7][8] Furthermore, in vitro safety assessments in human lymphocytes have not revealed genotoxic or cytotoxic effects at therapeutic concentrations.[3] The detailed protocols outlined in this guide serve as a resource for the continued investigation and characterization of this compound and other novel compounds targeting these critical neuro-regulatory pathways.

References